molecular formula C23H22ClFN4OS B4597549 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4597549
M. Wt: 457.0 g/mol
InChI Key: HLWOHPHCMMTMBM-UHFFFAOYSA-N
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Description

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as the pyrazole ring and the fluorobenzyl moiety, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions, where the pyrazole ring reacts with a chloropropyl halide.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.

    Introduction of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where the quinazolinone core reacts with a fluorobenzyl halide.

    Final Assembly: The final compound is obtained by coupling the intermediate products through appropriate condensation reactions.

Chemical Reactions Analysis

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and fluorobenzyl moieties.

    Condensation: Condensation reactions can occur between the functional groups, leading to the formation of more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE include:

    Quinazolinone Derivatives: Compounds with a quinazolinone core structure, such as gefitinib and erlotinib, which are used as anticancer agents.

    Pyrazole Derivatives: Compounds containing a pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.

    Fluorobenzyl Compounds: Compounds with a fluorobenzyl group, such as fluoxetine, which is used as an antidepressant.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4OS/c1-15-21(24)16(2)29(27-15)13-7-12-28-22(30)18-9-4-6-11-20(18)26-23(28)31-14-17-8-3-5-10-19(17)25/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWOHPHCMMTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 4
Reactant of Route 4
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 5
Reactant of Route 5
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

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